molecular formula C8H10Cl2N2 B15221159 (R)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine

(R)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine

Cat. No.: B15221159
M. Wt: 205.08 g/mol
InChI Key: VKHBASGQSRGMPE-SSDOTTSWSA-N
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Description

®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.

    Chiral Amine Introduction:

    Reaction Conditions: Typical reaction conditions might include the use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions, or chiral ligands for asymmetric synthesis.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. The use of robust and scalable catalysts and reagents would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might involve the conversion of the pyridine ring to a piperidine ring.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as Pd/C or Raney nickel.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: Potential use in the design of ligands for catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.

    Receptor Binding: May interact with specific receptors in biological systems.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine: The enantiomer of the compound, which might have different biological activity.

    3,5-Dichloropyridine: The parent compound without the chiral amine group.

    1-(3,5-Dichloropyridin-2-yl)ethan-1-amine: A similar compound with a shorter alkyl chain.

Uniqueness

®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the dichloropyridine moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1R)-1-(3,5-dichloropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H10Cl2N2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m1/s1

InChI Key

VKHBASGQSRGMPE-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C1=C(C=C(C=N1)Cl)Cl)N

Canonical SMILES

CCC(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

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